Cardiopetalidine

Description

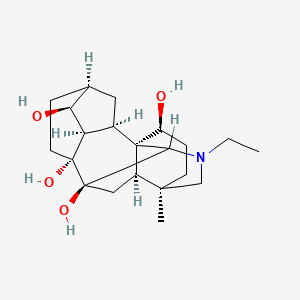

Cardiopetalidine is a C19-diterpenoid alkaloid first isolated from Delphinium omeiense (Emei翠雀花), a plant species native to China . Its molecular formula is C21H33NO4, with a molecular weight of 364.2455 g/mol (positive ionization mode) . Structurally, it belongs to the norditerpenoid alkaloid family, characterized by a fused hexacyclic ring system with oxygen and nitrogen heteroatoms. This compound has been identified in metabolomic studies of Bacillus subtilis J-15, where it was detected alongside other bioactive metabolites like caffeine and phenyllactic acid, though its role in bacterial-plant interactions remains unclear .

Properties

CAS No. |

75375-44-9 |

|---|---|

Molecular Formula |

C21H33NO4 |

Molecular Weight |

363.5 g/mol |

IUPAC Name |

(1S,2R,3R,4S,5S,8R,9R,13R,16S,17R)-11-ethyl-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,9,16-tetrol |

InChI |

InChI=1S/C21H33NO4/c1-3-22-10-18(2)6-5-14(23)21-12-8-11-4-7-19(25,15(12)16(11)24)20(26,17(21)22)9-13(18)21/h11-17,23-26H,3-10H2,1-2H3/t11-,12+,13+,14-,15+,16-,17?,18-,19+,20+,21+/m0/s1 |

InChI Key |

AIQHURFKXYCRCF-DFKOQAFRSA-N |

SMILES |

CCN1CC2(CCC(C34C2CC(C31)(C5(CCC6CC4C5C6O)O)O)O)C |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@](C31)([C@]5(CC[C@H]6C[C@@H]4[C@@H]5[C@H]6O)O)O)O)C |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)(C5(CCC6CC4C5C6O)O)O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Source-Based Comparisons

Cardiopetalidine shares structural and biosynthetic pathways with other C19-diterpenoid alkaloids isolated from Delphinium species. Key analogs include:

Notes:

- *Vincristine is included for contrast as a structurally distinct alkaloid with well-documented pharmacology.

Pharmacological and Functional Differences

- This compound vs. Ajacine: While both are C19-diterpenoids, ajacine exhibits neurotoxicity, likely due to its additional methoxy group enhancing receptor binding .

- This compound vs.

- This compound vs. Vincristine : Unlike vincristine (a vinca alkaloid), this compound lacks the dimeric indole-terpene structure critical for microtubule disruption, suggesting divergent therapeutic applications .

Analytical and Metabolic Profiles

This compound was detected in Bacillus subtilis J-15 metabolites via LC-MS with a peak area of 195,000.2 (positive mode), significantly lower than caffeine (200,524.5) but higher than phenyllactic acid (185,594.5) . This indicates moderate bioavailability in bacterial systems, though human pharmacokinetic data (e.g., absorption, half-life) are absent.

Research Findings and Limitations

- Structural Insights : this compound’s hexacyclic backbone is conserved among Delphinium alkaloids, but side-chain variations (e.g., hydroxylation patterns) likely dictate target specificity .

- Biological Activity Gaps: No peer-reviewed studies directly link this compound to cardiovascular or neurological effects, unlike its analogs browniine and ajacine .

- Contradictions in Data : Discrepancies exist in reported molecular weights (e.g., 195,000.2 in vs. 364.2455 in ), suggesting possible analytical errors or misinterpretation in early studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.